Hydroxymethylcarbamsäureethylester

Übersicht

Beschreibung

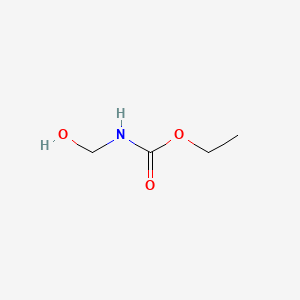

ethyl (hydroxymethyl)carbamate, also known as ethyl N-hydroxycarbamate, is a chemical compound with the molecular formula C3H7NO3 and a molecular weight of 105.0926 g/mol . This compound is an ester derivative of carbamic acid and is known for its various applications in scientific research and industry.

Wissenschaftliche Forschungsanwendungen

ethyl (hydroxymethyl)carbamate has several applications in scientific research, including:

Wirkmechanismus

Target of Action

Carbamic acid, hydroxymethyl-, ethyl ester, also known as ethyl carbamate, is a compound that primarily targets the immune system . It has been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers .

Mode of Action

Ethyl carbamate initiates, facilitates, or exacerbates pathological immune processes, resulting in immunotoxicity . It induces mutations in genes coding for immunoregulatory factors and modifies immune tolerance . Ethyl carbamate is oxidized to vinyl carbamate by cytochrome P450 2E1 and then converted to vinyl carbamate epoxide . This compound can covalently bind to DNA, RNA, and proteins, leading to the formation of adducts that can cause a carcinogenic effect .

Biochemical Pathways

The primary biochemical pathway affected by ethyl carbamate involves the metabolism of arginine by wine yeasts and lactic acid bacteria . These organisms generate precursors such as urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors react with ethanol to form ethyl carbamate .

Result of Action

The primary result of ethyl carbamate’s action is the induction of immunotoxicity and potential carcinogenicity . It can cause DNA damage and oxidative stress, leading to mutations and potentially cancer . Moreover, it can trigger apoptosis and increase reactive oxygen species .

Action Environment

The action of ethyl carbamate can be influenced by various environmental factors. For instance, its formation is more likely in fermented foods and alcoholic beverages, where the necessary precursors and conditions for its formation are present . Furthermore, the temperature and duration of storage and transportation can affect the levels of ethyl carbamate in these products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

ethyl (hydroxymethyl)carbamate can be synthesized through the esterification of carbamic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of carbamic acid, hydroxymethyl-, ethyl ester involves the continuous esterification process. This method utilizes a fixed-bed reactor where carbamic acid and ethanol are continuously fed into the reactor, and the ester product is continuously removed. This process ensures high efficiency and yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

ethyl (hydroxymethyl)carbamate undergoes several types of chemical reactions, including:

Substitution: The ester can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: Carbamic acid and ethanol.

Reduction: Hydroxymethylamine.

Substitution: Corresponding substituted carbamates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Carbamic acid, methyl-, ethyl ester: Similar in structure but with a methyl group instead of a hydroxymethyl group.

Ethyl carbamate: Another ester of carbamic acid but without the hydroxymethyl group.

Uniqueness

ethyl (hydroxymethyl)carbamate is unique due to the presence of the hydroxymethyl group, which imparts different chemical and biological properties compared to other carbamate esters. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research applications .

Biologische Aktivität

Ethyl (hydroxymethyl) carbamate, commonly referred to as ethyl carbamate (EC), is a compound of significant interest due to its biological activities, particularly its carcinogenic potential and enzymatic interactions. This article provides an in-depth exploration of the biological activity of ethyl carbamate, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Formation

Ethyl carbamate is formed during the fermentation process and is predominantly found in alcoholic beverages and fermented foods. Its structure comprises an ethyl group attached to a hydroxymethyl carbamate moiety, which contributes to its biological reactivity. The compound can undergo metabolic conversion in the body, leading to various byproducts, including carcinogenic metabolites such as vinyl carbamate and N-hydroxy carbamate .

Carcinogenicity and Toxicological Profile

Numerous studies have established ethyl carbamate as a genotoxic agent that poses a risk of cancer development. The International Agency for Research on Cancer (IARC) classifies it as possibly carcinogenic to humans (Group 2B). In vivo studies have shown that exposure to EC increases the risk of tumors in organs such as the liver and lungs .

Case Study: Risk Assessment in China

A nationwide survey conducted by the China National Center for Food Safety Risk Assessment analyzed the levels of EC in various alcoholic beverages. The study found that the mean concentration of EC ranged from 1.0 μg/kg to 33.8 μg/kg across different samples, with a mean daily intake estimated at 3.23 ng/kg bw/d. The lifetime cancer risk associated with this intake was calculated to be minimal, suggesting that while there is a risk, it is not significant for the general population .

Enzymatic Activity and Biodegradation

Recent research has focused on the enzymatic degradation of ethyl carbamate through specific hydrolases. Ethyl carbamate hydrolase (ECH) has been identified as an enzyme capable of hydrolyzing EC efficiently. The kinetic parameters of ECH indicate a high affinity for EC, with a Michaelis constant (K_m) of 9.38 mM, which is lower than that reported for other urethanases .

Table 1: Enzyme Activity and Kinetic Parameters

| Enzyme | Specific Activity (U/mg) | K_m (mM) | Optimal Temperature (°C) |

|---|---|---|---|

| ECH | 68.31 | 9.38 | 70 |

| Urethanase from L. fusiformis | 37.5 | - | - |

| Urethanase from K. pneumoniae | 74 | - | - |

The mode of action of ethyl carbamate involves its interaction with cellular components, primarily through covalent binding to DNA. This binding leads to mutations and subsequent carcinogenesis. The metabolic pathway includes conversion by cytochrome P-450 enzymes into reactive intermediates that can damage DNA .

Eigenschaften

IUPAC Name |

ethyl N-(hydroxymethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2-8-4(7)5-3-6/h6H,2-3H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXYFELJDAARCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198269 | |

| Record name | Carbamic acid, hydroxymethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5027-16-7 | |

| Record name | Carbamic acid, (hydroxymethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5027-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methylolcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, hydroxymethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (hydroxymethyl)-carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHYLOLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K6KHS1VQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.